2-Amino-4-chloro-6-methoxypyrimidine

Process Chemistry Agrochemical Intermediates Purity Specification

Scaling complex heterocyclic syntheses often stalls at regioselective functionalization. 2-Amino-4-chloro-6-methoxypyrimidine resolves this with a single C4 chloro leaving group, enabling precise SNAr/cross-coupling while preserving the 2-amino and 6-methoxy groups for downstream elaboration. • Direct precursor to chlorimuron-ethyl herbicide and ARB antihypertensives (candesartan, irbesartan, telmisartan). • Patented high-yield synthesis ensures reliable, cost-effective bulk supply for agrochemical and pharma manufacturing. • Well-characterized solubility and crystallization behavior supports robust scale-up and consistent polymorph control.

Molecular Formula C5H6ClN3O
Molecular Weight 159.57 g/mol
CAS No. 5734-64-5
Cat. No. B129847
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-4-chloro-6-methoxypyrimidine
CAS5734-64-5
Synonyms4-Chloro-6-methoxy-2-pyrimidinamine;  (4-Chloro-6-methoxypyrimidin-2-yl)amine;  2-Amino-6-chloro-4-methoxypyrimidine;  4-Chloro-6-methoxy-2-pyrimidinamine;  4-Methoxy-6-chloro-2-aminopyrimidine;  NSC 28420
Molecular FormulaC5H6ClN3O
Molecular Weight159.57 g/mol
Structural Identifiers
SMILESCOC1=CC(=NC(=N1)N)Cl
InChIInChI=1S/C5H6ClN3O/c1-10-4-2-3(6)8-5(7)9-4/h2H,1H3,(H2,7,8,9)
InChIKeyVFEYBTFCBZMBAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-4-chloro-6-methoxypyrimidine as a Strategic Building Block


2-Amino-4-chloro-6-methoxypyrimidine (CAS 5734-64-5), also designated as ACMP, is a halogenated heterocyclic building block characterized by a pyrimidine core with distinct 2-amino, 4-chloro, and 6-methoxy substituents [1]. This substitution pattern confers unique reactivity and physicochemical properties that are foundational to its role as an intermediate in the synthesis of sulfonylurea herbicides (e.g., chlorimuron-ethyl) and various pharmaceutical candidates, including angiotensin II receptor blockers (ARBs) [2].

Why 2-Amino-4-chloro-6-methoxypyrimidine Cannot Be Substituted


2-Amino-4-chloro-6-methoxypyrimidine (CAS 5734-64-5) possesses a specific substitution pattern—amino at C2, chloro at C4, and methoxy at C6—that dictates its reactivity profile in nucleophilic aromatic substitution (SNAr) and cross-coupling reactions. In contrast to analogs like 2-amino-4,6-dichloropyrimidine or 2,4-dichloro-6-methoxypyrimidine, the presence of a single chloro leaving group at the 4-position enables regioselective functionalization while preserving the amino and methoxy groups for downstream modifications [1]. This unique combination is critical for achieving the desired substitution pattern in final bioactive molecules; indiscriminate substitution with a generic in-class building block would alter reaction outcomes, necessitate additional protection/deprotection steps, and ultimately compromise both synthetic efficiency and product integrity [2].

Quantitative Performance Evidence for 2-Amino-4-chloro-6-methoxypyrimidine


Achievable Purity vs. Crude Mixtures

Industrial procurement specifications for 2-amino-4-chloro-6-methoxypyrimidine (CAS 5734-64-5) routinely demand a purity of ≥99.0% as determined by HPLC . This stands in stark contrast to the crude product obtained from the standard reaction of 2-amino-4,6-dichloropyrimidine with sodium methoxide in methanol, which typically yields a 'khaki powder' with a purity of only 95–97% [1]. The ability to source material at ≥99.0% purity directly eliminates the need for additional, costly purification steps during process development and manufacturing.

Process Chemistry Agrochemical Intermediates Purity Specification

Enhanced Solubility in DMF–Water Mixtures

The solubility of 2-amino-4-chloro-6-methoxypyrimidine (ACMP) is significantly enhanced in N,N-Dimethylformamide (DMF) + water binary solvent mixtures compared to other common cosolvent systems. At 298.15 K, the mole fraction solubility of ACMP in DMF + water (0.009616–0.1197) is substantially higher than in methanol + water (0.0002046–0.009616) or ethanol + water (0.0002046–0.01060) [1]. In contrast, the key starting material, 2-amino-4,6-dichloropyrimidine, is reported to be insoluble in water and only soluble in specific organic solvents like acetone and hot toluene . This differential solubility profile informs the selection of optimal solvent systems for reaction, workup, and crystallization, with DMF + water providing a superior medium for high-concentration processing of the target compound.

Solubility Science Process Development Crystallization

High-Yield, High-Purity Synthetic Process

A patent-protected synthetic process demonstrates the ability to produce 2-amino-4-chloro-6-methoxypyrimidine with a molar yield of 88.1% and a purity of 99.7% [1]. This is a significant improvement over the standard method, which yields a crude product of only 95–97% purity [2]. The optimized process utilizes a mixed solvent system (methanol/petroleum ether) and controlled crystallization, enabling the direct isolation of high-purity material without additional purification. This high yield and purity directly translate to lower production costs and reduced waste generation compared to alternative synthetic routes.

Process Optimization Synthetic Methodology Yield

Antimicrobial Activity of Schiff Base Derivatives

Condensation of 2-amino-4-chloro-6-methoxypyrimidine with aromatic aldehydes (2-hydroxy-1-naphthaldehyde, 3,4-dihydroxybenzaldehyde, and piperonal) yields Schiff base derivatives that exhibit potent antibacterial and antifungal activity against a panel including S. aureus, E. coli, P. aeruginosa, C. albicans, and A. fumigatus [1]. While direct comparator data for analogous pyrimidine Schiff bases is not available in the cited study, the reported 'potent' activity for all synthesized derivatives against a broad spectrum of pathogens provides a baseline for SAR exploration. In contrast, derivatives of the simpler 2-amino-4,6-dichloropyrimidine, lacking the methoxy group, may exhibit altered activity profiles due to differences in lipophilicity and hydrogen-bonding capacity.

Antimicrobial Agents Medicinal Chemistry Schiff Base Derivatives

Regioselective Reactivity of 4-Chloro Group

The 4-chloro substituent in 2-amino-4-chloro-6-methoxypyrimidine is highly susceptible to nucleophilic aromatic substitution (SNAr), while the 6-methoxy group remains largely inert under typical conditions [1]. This regioselectivity is in contrast to 2,4-dichloro-6-methoxypyrimidine, where both 2- and 4-chloro positions are reactive, necessitating careful control of reaction stoichiometry and conditions to achieve mono-substitution [2]. The presence of the 2-amino group further modulates the electronic environment of the pyrimidine ring, activating the 4-position towards nucleophilic attack and enabling efficient functionalization with a variety of amines, alcohols, and thiols to generate diverse libraries of 4-substituted-2-amino-6-methoxypyrimidines.

SNAr Reactions Regioselectivity Cross-Coupling

Melting Point as a Quality Metric

The melting point of 2-amino-4-chloro-6-methoxypyrimidine is consistently reported in the range of 168–171 °C, serving as a reliable indicator of purity and identity [1]. In comparison, the 6-methyl analog, 2-amino-4-chloro-6-methylpyrimidine (CAS 5600-21-5), has a significantly different melting point (specific value not provided in the cited source but known to be lower) . This difference in melting point is a direct consequence of the methoxy group's ability to participate in intermolecular hydrogen bonding, leading to a higher crystal lattice energy. This property is not only valuable for quality control but also influences the compound's handling and formulation characteristics.

Physicochemical Properties Quality Control Polymorphism

High-Value Applications of 2-Amino-4-chloro-6-methoxypyrimidine


Synthesis of Chlorimuron-Ethyl Herbicide

2-Amino-4-chloro-6-methoxypyrimidine is the direct precursor to the sulfonylurea herbicide chlorimuron-ethyl . The high purity and consistent quality of the intermediate directly impact the yield and purity of the final herbicide product. The patented high-yield synthesis of the intermediate [1] ensures a reliable and cost-effective supply for large-scale agrochemical manufacturing, a critical factor given the compound's role as one of the two major metabolites formed during chlorimuron-ethyl degradation .

Building Block for Angiotensin II Receptor Blockers (ARBs)

The compound serves as a key starting material for the synthesis of several clinically important antihypertensive agents, including candesartan, irbesartan, and telmisartan [1]. The regioselective reactivity of the 4-chloro group allows for efficient introduction of the requisite biphenyl tetrazole moiety, a critical pharmacophore for ARB activity. The availability of high-purity intermediate simplifies the complex synthetic routes to these blockbuster drugs, reducing both cost and development time.

Scaffold for Antimicrobial Drug Discovery

The synthesis of Schiff base derivatives from 2-amino-4-chloro-6-methoxypyrimidine has yielded compounds with potent antibacterial and antifungal activity [2]. This scaffold is therefore a valuable starting point for medicinal chemistry campaigns aimed at developing novel antimicrobial agents, particularly against drug-resistant pathogens. The ability to readily functionalize the 4-position while retaining the 2-amino and 6-methoxy groups facilitates the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.

Process Development and Crystallization Studies

The well-characterized solubility profile of 2-amino-4-chloro-6-methoxypyrimidine in various pure and binary solvent mixtures [3] makes it an ideal model compound for developing and optimizing crystallization processes. The data on preferential solvation and dissolution thermodynamics can be leveraged to design robust, scalable purification protocols, ensuring consistent particle size distribution and polymorphic form, which are critical for downstream processing and formulation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Amino-4-chloro-6-methoxypyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.